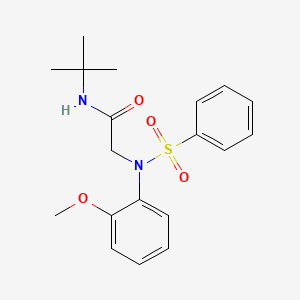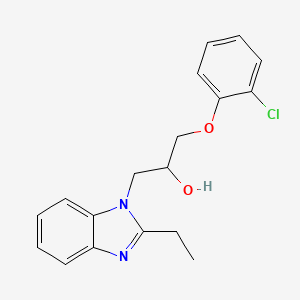
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BPN and is synthesized through a specific method.
作用機序
BPN works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, BPN increases insulin sensitivity and glucose uptake in cells, leading to improved glucose tolerance. Additionally, BPN has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting a potential mechanism for its anticancer activity.
Biochemical and Physiological Effects:
BPN has been shown to have several biochemical and physiological effects in animal models. In diabetic and obese animals, BPN has been shown to improve glucose tolerance and insulin sensitivity. Additionally, BPN has been shown to reduce body weight and adiposity in obese animals. In cancer cells, BPN has been shown to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation.
実験室実験の利点と制限
One advantage of using BPN in lab experiments is its selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other signaling pathways. Additionally, BPN has been shown to have minimal toxicity in animal models, making it a safe and effective tool for research. However, one limitation of using BPN is its relatively low potency compared to other PTP1B inhibitors, which may require higher concentrations for effective inhibition.
将来の方向性
There are several potential future directions for research involving BPN. One area of interest is the development of more potent analogs of BPN for use as PTP1B inhibitors. Additionally, BPN could be investigated for its potential as a therapeutic agent for diabetes and obesity in humans. Finally, BPN could be further explored for its anticancer activity and potential use in cancer therapy.
In conclusion, BPN is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its selective inhibition of PTP1B has led to investigations into its potential as a therapeutic agent for diabetes and obesity, as well as its anticancer activity. While there are limitations to its use, BPN remains a valuable tool for scientific research and has several potential future directions for investigation.
合成法
The synthesis of BPN involves several steps that require specific reagents and conditions. The first step involves the reaction of 3-bromophenol with 4-methoxy-2-nitrobenzoyl chloride in the presence of a base to form 2-(3-bromophenoxy)-4-methoxy-2-nitrobenzoic acid. This acid is then converted to the corresponding acid chloride using thionyl chloride. The final step involves the reaction of the acid chloride with N-(2-aminoethyl)propane-1,3-diamine to form BPN.
科学的研究の応用
BPN has been used in various scientific research applications due to its potential as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key regulator of insulin signaling and has been implicated in the development of type 2 diabetes and obesity. BPN has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. Additionally, BPN has been investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
特性
IUPAC Name |
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O5/c1-10(24-13-5-3-4-11(17)8-13)16(20)18-14-7-6-12(23-2)9-15(14)19(21)22/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHYMNKQXXWCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-bromophenoxy)-N-(4-methoxy-2-nitrophenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1-pyrrolidinylcarbonyl)-1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine](/img/structure/B5085022.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5085023.png)
![2-[(4-bromophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5085026.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-1,3-thiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5085027.png)

![N-[3-(2-furyl)phenyl]-1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5085039.png)
![3-[3-(1-benzofuran-2-yl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5085046.png)





![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)